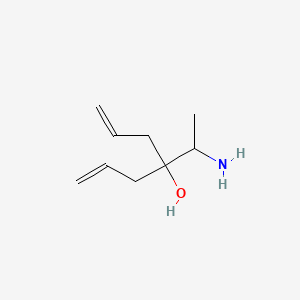

4-(1-Aminoethyl)hepta-1,6-dien-4-ol

描述

Contextualizing Polyfunctionalized Hepta-1,6-diene Derivatives with Aminoalcohol Features

Polyfunctionalized molecules, which contain multiple reactive centers, are the cornerstones of modern synthetic chemistry, enabling the efficient construction of complex target molecules. The hepta-1,6-diene framework is a particularly versatile scaffold. The two terminal double bonds are amenable to a wide array of transformations, including olefin metathesis, cyclization reactions, and selective oxidations.

When this diene structure is augmented with an aminoalcohol motif, as seen in 4-(1-Aminoethyl)hepta-1,6-dien-4-ol, the synthetic potential expands significantly. Aminoalcohols are a privileged structural class, appearing in numerous natural products and pharmaceutical agents. rsc.orgnih.govnih.gov The combination of an amine and a hydroxyl group provides handles for forming amides, esters, and ethers, and can direct the stereochemical outcome of nearby reactions. The synthesis of 1,4-aminoalcohols, for example, can be achieved from dienes and anilines through methods like molybdooxaziridine catalysis, which involves a hetero-Diels-Alder reaction followed by reductive cleavage. rsc.orgnih.gov This highlights a viable synthetic strategy for accessing complex aminoalcohols from simple diene precursors. rsc.orgnih.gov

Significance of Integrated Aminoalcohol and Diene Architectures in Chiral Molecule Synthesis

The integration of both aminoalcohol and diene functionalities into a single molecule is of profound importance in asymmetric synthesis. Chiral aminoalcohols are not only key structural components of many biologically active molecules but also serve as highly effective chiral ligands and auxiliaries in metal-catalyzed reactions. westlake.edu.cnmdpi.com The synthesis of chiral β-amino alcohols, for instance, is a critical area of research, with novel methods being developed, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn

The presence of the diene architecture offers additional strategic advantages:

Stereocontrol: The existing stereocenter at the aminoalcohol core can influence the stereochemical outcome of reactions at the remote double bonds.

Cyclization Precursors: The 1,6-diene system is perfectly poised for ring-closing metathesis (RCM) to form five- or six-membered rings, a foundational strategy in the synthesis of cyclic natural products and pharmaceuticals.

Orthogonal Reactivity: The different functional groups (amine, alcohol, olefins) can be manipulated independently using orthogonal protecting group strategies, allowing for a stepwise and controlled elaboration of the molecular framework.

The development of catalytic enantioselective methods to access these synthons, such as the copper-catalyzed reductive coupling to form 1,2-aminoalcohols, is crucial for providing access to these valuable compounds. nih.gov

Current Research Landscape and Strategic Gaps in the Synthesis and Reactivity of this compound

A thorough review of the current scientific literature reveals a significant strategic gap concerning the specific compound this compound. While the molecule is commercially available from specialty chemical suppliers, there is a notable absence of published research detailing its synthesis, characterization, or reactivity. scbt.comkeyorganics.netscbt.com This lack of dedicated studies presents both a challenge and an opportunity.

The primary strategic gaps are:

De Novo Synthesis: There are no published, optimized routes for the laboratory synthesis of this compound. Developing a stereoselective synthesis would be a key objective to unlock its potential, particularly for accessing enantiopure versions like 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol. keyorganics.net

Reactivity Profile: The chemical behavior of this molecule is largely unexplored. Systematic studies are needed to understand how the different functional groups interact and to map its reactivity in fundamental organic transformations. For instance, its performance in ring-closing metathesis, diastereoselective additions to the double bonds, or as a chiral ligand has not been documented.

Application in Synthesis: Without a foundational understanding of its synthesis and reactivity, the application of this compound as a building block in target-oriented synthesis remains unrealized.

While general methods for synthesizing aminoalcohols from alkenes and dienes are known, such as those employing tungstenooxaziridine or molybdooxaziridine catalysis, their specific application to create this particular tertiary alcohol structure has not been reported. rsc.orgnih.govrsc.org The exploration of these areas represents a fertile ground for future research in organic methodology and synthetic chemistry.

Table 2: Compound Names Mentioned

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol | 4-[(1S)-1-Aminoethyl]hepta-1,6-dien-4-ol |

| Hepta-1,6-diene | Hepta-1,6-diene |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-aminoethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-4-6-9(11,7-5-2)8(3)10/h4-5,8,11H,1-2,6-7,10H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCZKKQVTDSZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC=C)(CC=C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389964 | |

| Record name | 4-(1-aminoethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315248-78-3 | |

| Record name | 4-(1-Aminoethyl)-1,6-heptadien-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315248-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-aminoethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Retrosynthetic Analysis of the 4-(1-Aminoethyl)hepta-1,6-dien-4-ol Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any specific starting materials. amazonaws.com This process is repeated until simple, commercially available starting materials are identified.

Key Disconnections Targeting the Quaternary Alcohol and Amino Functionalities

The central quaternary carbon, bearing both a hydroxyl and an aminoethyl group, is a primary target for disconnection. This strategic bond cleavage simplifies the molecule significantly. One logical disconnection is at the carbon-carbon bond between the quaternary center and the aminoethyl group. This leads to a key intermediate, a ketone, and a separate aminoethyl nucleophile precursor.

Another critical disconnection point is the carbon-nitrogen bond of the aminoethyl group. This suggests the introduction of the amino functionality late in the synthesis, possibly via amination of a suitable precursor like a halide or a tosylate. This approach can help to avoid potential complications with the basicity of the amine during the construction of the carbon skeleton.

Strategies for Assembling the Hepta-1,6-diene Skeleton

The hepta-1,6-diene skeleton can be assembled through various strategies. A convergent approach would involve the coupling of two allyl fragments with a central carbonyl-containing component. For instance, the addition of two equivalents of an allyl organometallic reagent (e.g., allylmagnesium bromide or allyllithium) to a suitable carboxylic acid derivative or a related electrophile would directly generate the diallyl carbinol core.

Alternatively, a stepwise approach can be employed. This might involve the allylation of a simpler ketone precursor, followed by a second allylation or a sequence of reactions to introduce the second vinyl group.

De Novo Construction of the this compound Carbon Framework

The de novo, or "from scratch," synthesis of this compound involves the systematic assembly of its carbon framework and the introduction of the necessary functional groups.

Formation of the Hepta-1,6-dien-4-ol (B1294630) Core

The construction of the core structure, 1,6-heptadien-4-ol, is a foundational step. sigmaaldrich.com This can be achieved through the reaction of an allyl Grignard reagent with an appropriate ester or acyl chloride.

The creation of the quaternary carbon center is a significant challenge in organic synthesis. nih.gov Transition-metal-catalyzed allylic alkylation is a powerful method for this purpose. nih.gov This can involve the reaction of a prochiral enolate with an allyl electrophile in the presence of a suitable metal catalyst, such as palladium or copper, to form the quaternary center. nih.govresearchgate.net

Another approach is the hydroalkylation of unactivated olefins, which has emerged as a valuable strategy for constructing all-carbon quaternary centers. nih.govchemrxiv.org This can be achieved through metal hydride hydrogen atom transfer (MHAT) processes, often utilizing dual catalytic systems. chemrxiv.org

The table below summarizes some alkylation strategies for the formation of quaternary carbons.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Allylic Alkylation | Copper-based catalysts | Forms quaternary stereocenters from prochiral allylic substrates. | nih.gov |

| Hydroalkylation of Olefins | Mn/Ni dual catalysis | Allows for hydroalkylation of unactivated olefins with unactivated alkyl halides. | chemrxiv.org |

| Pd-catalyzed C-H Benzylation | Palladium catalysts | Generates a quaternary carbon center through C-H activation. | mdpi.com |

| Carbometalation/Oxidation of Ynamides | Not specified | Leads to stereodefined fully substituted enolates for reaction with allyl bromides. | researchgate.net |

This table provides a summary of selected alkylation strategies for the formation of quaternary carbon centers.

The 1,6-diene motif can be constructed through various olefination and elimination reactions. nih.gov The Wittig reaction, for instance, can be employed to introduce a double bond by reacting a suitable aldehyde or ketone with a phosphonium (B103445) ylide. acs.org

Elimination reactions of dihalogenated compounds or the ring-opening of halocyclobutene precursors also represent viable strategies for diene synthesis. nih.gov Additionally, transition-metal-catalyzed cross-coupling reactions can be utilized to form the diene structure. nih.gov

The following table outlines some methods for diene construction.

| Reaction Type | Description | Reference |

| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. | acs.org |

| Elimination Reactions | Removal of two substituents from a molecule to form a double bond. Can be applied to dihalogenated compounds. | nih.gov |

| Ring-Opening Reactions | Opening of a cyclic compound, such as a halocyclobutene, to form a linear diene. | nih.gov |

| Cross-Coupling Reactions | Transition-metal-catalyzed reaction to join two fragments, forming a new carbon-carbon bond. | nih.gov |

| (4+3) Cycloaddition | Reaction of a diene with a vinyl carbene to form a seven-membered ring, which can be a precursor to dienes. | researchgate.net |

This table summarizes various methods for the construction of diene functionalities.

Prins/Ritter Cyclization Precursors, e.g., Hepta-1,6-dien-4-ol

Hepta-1,6-dien-4-ol is a critical precursor whose diolefin structure is primed for cyclization reactions. sigmaaldrich.com It serves as an ideal starting material in cascade reactions such as the Prins-Ritter sequence. bohrium.comresearchgate.net The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, generating an oxocarbenium ion. nih.gov In the context of hepta-1,6-dien-4-ol, an intramolecular Prins cyclization can occur, forming a carbocation intermediate. This intermediate can then be trapped by a nitrile in a subsequent Ritter reaction. This cascade process efficiently constructs 4-amido-substituted tetrahydropyran (B127337) rings under solvent-free conditions, demonstrating the utility of hepta-1,6-dien-4-ol as a versatile building block for heterocyclic synthesis. bohrium.comresearchgate.netresearchgate.net

Stereoselective Introduction of the 1-Aminoethyl Moiety

The introduction of the chiral 1-aminoethyl group onto the tertiary alcohol scaffold is a significant synthetic challenge. This requires methods that can control the formation of the stereocenter at the carbon bearing the nitrogen atom, ideally in a stereoselective manner relative to the existing chiral tertiary alcohol center.

The target molecule, this compound, is structurally a 1,3-aminoalcohol. This motif is prevalent in many bioactive compounds, and numerous asymmetric strategies have been developed for its synthesis. researchgate.netacs.orgdiva-portal.org A common and effective approach is the diastereoselective reduction of precursor β-hydroxy imines or β-amino ketones. researchgate.nettemple.edu

One of the most powerful methodologies relies on the use of chiral N-sulfinyl imines. temple.edu These are typically prepared from aldehydes and a chiral sulfinamide. The addition of organometallic reagents to these chiral electrophiles, followed by reduction of the resulting β-hydroxy-N-sulfinyl imine, provides access to both syn- and anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov Another modern approach involves the copper-catalyzed asymmetric ring-opening of alkyne-functionalized oxetanes with amine nucleophiles, which directly yields highly functionalized chiral γ-amino alcohols (1,3-amino alcohols). acs.org Furthermore, chiral 1,3-aminoalcohols can be synthesized from renewable resources, such as levoglucosenone, which is derived from the pyrolysis of waste paper. conicet.gov.ar

Table 1: Selected Asymmetric Strategies for 1,3-Aminoalcohol Synthesis

| Strategy | Key Intermediate/Reagent | Stereocontrol Element | Typical Products |

| Sulfinimine Chemistry | Chiral N-sulfinyl imine | Chiral sulfur auxiliary | syn- and anti-1,3-aminoalcohols nih.gov |

| Metalloenamine Addition | Metalloenamines from N-sulfinyl imines | Chiral sulfur auxiliary | syn- and anti-1,3-aminoalcohols nih.gov |

| Oxetane Ring Opening | Alkyne-functionalized oxetanes | Chiral ligand (Cu-catalyzed) | Chiral γ-amino alcohols acs.org |

| Chiral Pool Synthesis | Levoglucosenone | Inherent chirality of starting material | 1,3-aminoalcohols with primary/tertiary amines conicet.gov.ar |

The stereoselective synthesis of β-aminoalcohols, which are direct precursors or structural analogs to the target moiety, often employs chiral auxiliaries or chiral ligands. researchgate.net A chiral auxiliary is a stereogenic unit that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more reactions, after which it is removed. wikipedia.org Widely used examples include Evans' oxazolidinones and pseudoephedrine amides, which allow for diastereoselective alkylation or aldol (B89426) reactions to construct the carbon backbone with high stereocontrol. wikipedia.org

Ligand-mediated asymmetric synthesis is a powerful alternative where a chiral ligand, often complexed to a metal center, induces enantioselectivity in a catalytic manner. researchgate.netwestlake.edu.cn A broad range of chiral ligands, many of which are themselves derived from amino alcohols, have been developed for reactions such as asymmetric hydrogenation, allylic alkylation, and additions of organometallic reagents to carbonyls. researchgate.netconicet.gov.ar An innovative strategy uses asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction, providing a streamlined route to enantioenriched amino alcohols. acs.org

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced. nih.govwikipedia.org The asymmetric variant of this reaction (ARA) provides direct access to chiral amines and represents a highly efficient method for forming the chiral aminoethyl group. rsc.orgacs.org

In the context of synthesizing this compound, the key precursor would be 4-acetylhepta-1,6-dien-4-ol. The ARA of this ketone with an amine source like ammonia (B1221849) or an ammonium (B1175870) salt would proceed via a transient imine. sci-hub.se This imine is then reduced enantioselectively by a chiral catalyst. Transition metal complexes of iridium and ruthenium, paired with bulky and tunable chiral phosphoramidite (B1245037) or diamine ligands, are highly effective for this transformation, affording chiral amines with high enantiomeric excess. rsc.orgacs.orgsci-hub.se A significant advancement in this field is the use of biocatalysis, where enzymes such as imine reductases (IREDs) and engineered amine dehydrogenases (AmDHs) catalyze the reductive amination with exceptional selectivity and under mild, sustainable conditions. nih.govnih.gov

Direct C–H functionalization to form C–N bonds is a highly desirable and atom-economical synthetic strategy, as it avoids the need for pre-functionalized substrates like ketones or halides. acs.orgacs.org C-H amidation involves the direct conversion of a C-H bond into a C-N bond. nih.gov This could potentially be applied to a precursor such as 4-ethylhepta-1,6-dien-4-ol.

Transition-metal catalysis, often employing copper, rhodium, or palladium, can mediate the direct installation of an amide group onto an unactivated C(sp³)–H bond. nih.govnih.gov These reactions typically require a directing group within the substrate to guide the metal catalyst to the desired C-H bond for selective functionalization. nih.gov Another advanced approach is a radical relay chaperone strategy, which allows for regioselective C-H amination at positions that are thermodynamically disfavored, such as the β-position of an alcohol, through a 1,5-hydrogen atom transfer (HAT) mechanism. nih.gov When combined with a chiral copper catalyst, this radical process can be rendered enantioselective. acs.orgnih.gov

Diastereoselective and Enantioselective Synthesis of this compound

The synthesis of this compound is complicated by the presence of two stereocenters, one at the tertiary carbinol carbon (C4) and the other at the amine-bearing carbon of the ethyl group. A successful synthesis must therefore control both the absolute configuration of each center (enantioselectivity) and the relative stereochemistry between them (diastereoselectivity). As no specific synthesis for this molecule is prominently documented, plausible strategies can be proposed based on the advanced methodologies previously discussed.

A potential enantioselective approach could begin with the asymmetric synthesis of a chiral ketone precursor. For instance, an asymmetric aldol-type reaction using a chiral auxiliary could furnish a β-hydroxy ketone, which is then elaborated to 4-acetylhepta-1,6-dien-4-ol with defined stereochemistry at the C4 position. Subsequent diastereoselective reductive amination, where the existing stereocenter directs the approach of the reducing agent, would then establish the second stereocenter of the 1,3-aminoalcohol motif.

Alternatively, a strategy could focus on setting the amine stereocenter first. Asymmetric reductive amination of a prochiral diketone precursor could provide a chiral amino-ketone. A subsequent diastereoselective addition of an allyl Grignard reagent to the ketone would then form the tertiary alcohol, with the stereochemical outcome influenced by chelation control involving the adjacent amino group.

A highly convergent and stereoselective route could employ the N-sulfinyl imine chemistry. nih.gov Reaction of a chiral N-sulfinyl imine with an appropriate organometallic reagent derived from hepta-1,6-dien-4-one (B1640008) could forge the C-C bond and set both stereocenters in a controlled fashion.

Table 2: Proposed Synthetic Strategies and Stereocontrol

| Strategy | Key Transformation | Method of Stereocontrol |

| Route 1: Alcohol-Directed Amination | Diastereoselective Reductive Amination | Substrate control from the pre-existing chiral tertiary alcohol center. |

| Route 2: Amine-Directed Alcohol Formation | Diastereoselective Grignard Addition | Chelation control from the chiral amino group guiding the nucleophilic attack. |

| Route 3: Chiral Auxiliary Approach | Asymmetric Aldol/Alkylation | Use of removable chiral auxiliaries (e.g., oxazolidinones) to set one center, followed by diastereoselective formation of the second. wikipedia.org |

| Route 4: Convergent Sulfinimine Method | Addition to Chiral N-sulfinyl imine | The chiral sulfinyl group directs the nucleophilic addition to create the amine stereocenter with high fidelity. temple.edunih.gov |

Each of these approaches leverages powerful tools in modern asymmetric synthesis to tackle the challenge of producing a specific stereoisomer of the complex target molecule, this compound.

Control of the Stereocenter at the 1-Aminoethyl Group

The primary chiral feature of this compound is the stereocenter at the carbon bearing the amino group. Establishing this center with a high degree of enantiomeric purity is a critical challenge in the synthesis of specific stereoisomers.

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral amine. This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of forming the 1-aminoethyl group, this would typically involve the asymmetric addition of a nitrogen-containing nucleophile to a carbonyl or imine precursor, or the asymmetric reduction of a C=N bond.

Chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), can be employed to activate substrates and control the facial selectivity of a nucleophilic attack. nih.gov For instance, a chiral BINOL-derived aldehyde catalyst could react with an amino acid derivative to form an enamine, which then attacks an electrophile in a stereocontrolled manner. nih.gov Another prominent strategy involves the use of chiral metal complexes. Copper-based chiral catalytic systems, for example, have proven effective in asymmetric carbon-carbon bond formation and can be adapted for C-N bond formation. nih.govrug.nl These catalysts can activate acceptors toward nucleophilic addition while controlling the stereochemical outcome. rug.nl

A hypothetical catalytic approach could involve the asymmetric transfer hydrogenation of a preformed imine or the direct reductive amination of a suitable ketone precursor, using a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) with a chiral ligand.

Table 1: Potential Asymmetric Catalytic Systems

| Catalytic Approach | Catalyst Type | Precursor Substrate | Potential Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru or Ir Complex | Pre-formed Imine | High enantioselectivity, well-established methods. |

| Asymmetric Addition | Chiral Lewis Acid (e.g., BINOL-Ti complex) iupac.org | Ketone + Amine Source | Direct formation of the C-N and C-C bonds. |

An alternative to catalyst-controlled enantioselection is substrate-controlled diastereoselection. This method relies on the presence of a pre-existing stereocenter within the starting material to direct the stereochemical outcome of a subsequent reaction. A chiral auxiliary is temporarily incorporated into the molecule, influences the formation of the new stereocenter, and is subsequently removed.

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to a precursor of the aminoethyl group. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of an enolate, thereby setting the stereochemistry. Alternatively, the addition of a vinyl Grignard reagent to a ketone precursor that already contains a chiral amine (or a precursor) attached via an auxiliary would proceed with a certain level of diastereoselectivity, dictated by the steric and electronic nature of the chiral director. The challenge lies in achieving high levels of induction and the clean removal of the auxiliary without affecting other functional groups.

Stereocontrol in Diene and Polyene Architectures

The target molecule contains two terminal vinyl groups. In this specific case, E/Z isomerism is not a factor. However, in the broader context of synthesizing related polyene architectures, controlling the geometry of internal double bonds is crucial. Methods like the Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are fundamental for creating C=C bonds, where the choice of reagents and reaction conditions can strongly influence the stereochemical outcome (Z- or E-alkene).

For the stereoselective reduction of alkynes to alkenes, dissolving metal reductions, such as the Birch reduction using sodium in liquid ammonia, are effective for producing trans-alkenes. fiveable.meimperial.ac.uk Conversely, catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) typically yields cis-alkenes. These methods are staples in the synthesis of complex polyenes where precise control over double bond geometry is required. imperial.ac.uk

Methodologies for Synthesizing Specific Stereoisomers

The synthesis of a specific stereoisomer of this compound, such as 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol, requires a synthetic sequence that controls the absolute configuration of the amino-bearing stereocenter. keyorganics.net A plausible convergent route is outlined below.

Table 2: Hypothetical Synthesis of 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol

| Step | Transformation | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Asymmetric Synthesis of Chiral Amine | (S)-α-Methylbenzylamine as a chiral source, followed by reductive amination with a pro-chiral ketone and subsequent hydrogenolysis. | Establish the (S)-stereocenter of the aminoethyl group. |

| 2 | Protection of Amine | Boc anhydride (B1165640) (Boc₂O), Et₃N | Protect the primary amine as a carbamate (B1207046) to prevent side reactions. organic-chemistry.org |

| 3 | Grignard Reaction | Vinylmagnesium bromide, dry THF | Addition of two vinyl groups to a suitable ester or acid chloride precursor of the protected amino acid. |

This sequence combines a substrate-controlled approach (using a resolved chiral amine as a starting point) with standard functional group manipulations to construct the carbon skeleton and deprotect the final product. The CAS number for the general compound is 315248-78-3. clearsynth.comscbt.com

Functional Group Interconversions and Protecting Group Strategies for this compound

The presence of amine, alcohol, and alkene functional groups in one molecule necessitates a robust protecting group strategy to achieve selectivity in synthetic transformations. organic-chemistry.org Functional group interconversions (FGIs) are the reactions that convert one functional group into another, and they are fundamental to multi-step synthesis. fiveable.meimperial.ac.uk

The primary amine is nucleophilic and basic, while the tertiary alcohol can be sensitive to acidic conditions and is a poor leaving group. The alkenes are susceptible to oxidation and electrophilic addition. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity. organic-chemistry.org

For the amine, common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). Boc groups are stable to a wide range of conditions but are easily removed with acid, whereas Cbz groups are typically removed by catalytic hydrogenation, a condition that would also reduce the C=C double bonds in the target molecule. Therefore, a Boc group would be more suitable. organic-chemistry.org

The tertiary alcohol is generally less reactive than a primary or secondary alcohol but might require protection (e.g., as a silyl (B83357) ether like TBDMS) if harsh conditions are used elsewhere in the synthesis.

An orthogonal protecting group strategy is particularly powerful, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org For example, using a Boc group for the amine (acid-labile) and a silyl ether for the alcohol (fluoride-labile) would allow either group to be selectively unmasked.

FGIs that could be relevant include the reduction of an azide (B81097) or a nitrile to form the primary amine. vanderbilt.edu For instance, one could synthesize the molecule with an azido (B1232118) group in place of the amine, which is less basic and non-nucleophilic, and then reduce it to the amine as a final step using reagents like H₂/Pd/C or triphenylphosphine. vanderbilt.edu

Table 3: Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Primary Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Primary Amine | Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

Convergent and Divergent Synthetic Approaches to Polyfunctionalized Dienols

The choice between a convergent and a divergent synthetic plan has significant implications for efficiency and the ability to generate molecular diversity.

A divergent synthesis begins with a central, common intermediate which is then elaborated into a variety of structurally related final products. nih.gov The core structure of this compound could serve as such an intermediate. From this central molecule, a library of analogs could be generated. For example:

Alkylation or acylation of the amine would produce a series of amides or secondary/tertiary amines.

Oxidation of the alkene groups (e.g., dihydroxylation or epoxidation) would introduce new functional groups and stereocenters on the side chains.

Modification of the tertiary alcohol , though challenging, could potentially be achieved after activation.

This divergent approach is highly valuable in medicinal chemistry and materials science for rapidly creating a portfolio of related compounds for structure-activity relationship (SAR) studies. nih.gov

Chemical Reactivity and Advanced Transformations of 4 1 Aminoethyl Hepta 1,6 Dien 4 Ol

Reactivity of the 1,6-Diene System

The two terminal alkene groups in 4-(1-aminoethyl)hepta-1,6-dien-4-ol are separated by three single bonds, defining it as a 1,6-diene. This arrangement is ideal for intramolecular reactions where the two double bonds can interact, leading to the formation of cyclic structures.

Intramolecular and Intermolecular Cycloaddition Reactions, e.g., Diels-Alder

While the classic Diels-Alder reaction is an intermolecular [4+2] cycloaddition that requires a conjugated diene, the 1,6-diene system of this compound is not suited for this transformation in its native state. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgkhanacademy.org

However, it is perfectly structured for the intramolecular Alder-ene reaction , a pericyclic process that occurs under thermal conditions. nih.govsemanticscholar.orgnih.gov In this reaction, one of the allyl groups acts as the 'ene' component and the other as the 'enophile'. The reaction proceeds through a six-membered, chair-like transition state, involving a 1,5-hydrogen shift to form a five-membered ring. nih.govsemanticscholar.org For 1,6-dienes, this cyclization typically yields cis-substituted cyclopentane (B165970) derivatives. nih.govthieme-connect.de The presence of activating groups on the enophile can influence the stereoselectivity, sometimes favoring the trans product. nih.govsemanticscholar.org

Table 1: Potential Intramolecular Cycloaddition Reactions

| Reaction Type | Description | Expected Product for this compound | Conditions |

| Intramolecular Alder-Ene | A thermal, pericyclic reaction involving a 1,6-diene leading to a five-membered ring via a 1,5-hydrogen shift. nih.govthieme-connect.de | A cis-substituted vinylcyclopentane (B1346689) derivative. | High temperatures (thermolysis). thieme-connect.de |

Olefin Metathesis Reactions, e.g., Ring-Closing Metathesis for Cyclic Derivatives

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing cyclic compounds from dienes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium or molybdenum. researchgate.netnih.gov The 1,6-diene structure of this compound is an excellent substrate for RCM to form a seven-membered ring, with the concurrent release of volatile ethylene (B1197577) gas driving the reaction to completion.

Modern metathesis catalysts, such as Grubbs' and Schrock's catalysts, exhibit remarkable functional group tolerance, and the synthesis of nitrogen-containing heterocycles via RCM is well-established. researchgate.netnih.gov The primary amine in the target molecule can be compatible with these catalysts, although in some cases, protection of the amine as a salt or amide may be necessary to prevent catalyst deactivation. nih.gov This methodology allows for the creation of functionalized azepane rings, which are important structural motifs in pharmaceuticals.

Table 2: Ring-Closing Metathesis (RCM) for Cyclic Derivatives

| Catalyst Type | Substrate | Product Type | Key Features |

| Ruthenium-based (e.g., Grubbs' catalysts) | Acyclic Dienes (including amino-functionalized) | Cyclic Alkenes (5, 6, 7-membered rings and larger) | High functional group tolerance, driven by ethylene release. researchgate.netnih.gov |

| Molybdenum-based (e.g., Schrock's catalysts) | Acyclic Dienes | Cyclic Alkenes | Can be used for asymmetric RCM to produce chiral rings. nih.gov |

Electrophilic and Radical Additions to the Double Bonds

The isolated double bonds in this compound undergo typical alkene reactions. Electrophilic addition of reagents like hydrogen halides (HX) would proceed via initial attack of the electron-rich π-bond on the electrophile (e.g., H+). chemistrysteps.comsavemyexams.comlibretexts.org This generates a carbocation intermediate, which is then attacked by the nucleophile (e.g., Br-). According to Markovnikov's rule, the hydrogen atom adds to the carbon with the most hydrogen atoms, leading to the formation of a secondary carbocation, which is more stable than the primary alternative. chemistrysteps.comutdallas.edu

Radical additions and cyclizations are also prominent reactions for 1,6-dienes. rsc.org These reactions can be initiated by a radical species that adds to one of the terminal double bonds. The resulting alkyl radical can then undergo an intramolecular cyclization by attacking the second double bond. acs.orgresearchgate.net This process typically follows a 5-exo-trig pathway to form a thermodynamically favored five-membered ring, generating a new radical on the side chain which is then quenched. Various radical initiators and reagents can be used to synthesize a wide array of functionalized cyclopentane derivatives. acs.orgrsc.org

Reactivity of the Tertiary Alcohol Functionality

The tertiary allylic alcohol is a key functional group that opens up pathways for oxidation, rearrangement, and derivatization. Its position adjacent to a double bond and a stereocenter imparts unique reactivity.

Oxidation and Reduction Pathways

In general, tertiary alcohols are resistant to oxidation under conditions that oxidize primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. stackexchange.com However, tertiary allylic alcohols are an important exception. They can undergo an oxidative rearrangement known as the Babler oxidation . wikipedia.org This reaction uses an oxidant like pyridinium (B92312) chlorochromate (PCC) to achieve a 1,3-transposition of the carbonyl and alkene functionalities. wikipedia.orgacs.org The mechanism involves the formation of a chromate (B82759) ester, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent oxidation to yield an α,β-unsaturated ketone (enone). wikipedia.org More modern and less toxic methods using oxoammonium salts can achieve similar oxidative rearrangements. nih.gov

Reduction of the tertiary alcohol is challenging. Direct reduction to an alkane is difficult, but deoxygenation of allylic alcohols can be achieved through multi-step sequences, for instance, by conversion to a thio-derivative followed by radical-based reduction.

Table 3: Oxidation of Tertiary Allylic Alcohols

| Reaction Name | Reagent(s) | Product Type | Mechanism Highlights |

| Babler Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone (Enone) | Forms a chromate ester, followed by a nih.govnih.gov-sigmatropic shift and oxidation. wikipedia.org |

| Oxidative Rearrangement | Oxoammonium Salts | β-Substituted α,β-Unsaturated Carbonyl | Alternative to toxic chromium reagents. nih.gov |

Derivatization and Rearrangement Reactions

The hydroxyl group can be readily derivatized to form esters, ethers, or silyl (B83357) ethers using standard synthetic methods. nih.govlibretexts.orgsciepub.comnih.gov For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding ester. This derivatization is often a prerequisite for subsequent reactions.

The tertiary allylic alcohol moiety is particularly susceptible to rearrangement reactions that can create significant molecular complexity. A prominent example is the Overman rearrangement , which converts an allylic alcohol into an allylic amine with a 1,3-transposition of the functionality. organic-chemistry.org The alcohol is first converted into a trichloroacetimidate (B1259523) intermediate, which then undergoes a thermal nih.govnih.gov-sigmatropic rearrangement. This reaction is a powerful tool for synthesizing complex nitrogen-containing molecules. organic-chemistry.org

Other sigmatropic rearrangements, such as the researchgate.netnih.gov-Meisenheimer rearrangement of the corresponding amine-N-oxides, can also provide access to valuable tertiary allylic alcohol derivatives. nih.govresearchgate.net These rearrangements are often stereospecific, allowing for the transfer of chirality.

Reactivity of the Primary Amine Functionality

The primary amine in this compound represents a key site for molecular modification. Its nucleophilic character and the presence of two protons make it amenable to a wide range of transformations.

Derivatization for Complex Ligand or Auxiliary Formation

The primary amine is a prime candidate for derivatization to form Schiff bases, amides, sulfonamides, and other nitrogen-containing functionalities. Such modifications are fundamental in the synthesis of complex ligands for catalysis or chiral auxiliaries for asymmetric synthesis. For instance, reaction with a suitable chiral aldehyde or ketone could yield a chiral Schiff base, which could then be employed as a ligand for a transition metal catalyst. Similarly, acylation with a chiral acid chloride would produce a chiral amide, potentially serving as a chiral auxiliary to direct subsequent stereoselective reactions on the dienyl portion of the molecule.

General derivatization reactions for primary amines are well-established and include reactions with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), often used for analytical purposes to introduce chromophores or fluorophores. nih.gov While these are standard procedures, their application to this compound and the subsequent utility of the derivatives in complex synthesis remain to be explored.

Participation in Cyclization Reactions

The presence of the primary amine in proximity to the two terminal double bonds suggests the potential for intramolecular cyclization reactions. For example, intramolecular hydroamination, catalyzed by organolanthanide complexes or other transition metals, could lead to the formation of substituted pyrrolidines or piperidines. acs.org The regioselectivity of such a reaction would be of significant interest, determining which of the two double bonds participates in the cyclization. The stereochemical outcome at the newly formed stereocenters would also be a critical aspect to investigate.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The trifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a reaction could be initiated at the amine or alcohol, with the resulting intermediate undergoing a subsequent cyclization involving one or both of the double bonds. One could envision a scenario where derivatization of the amine is followed by a ring-closing metathesis (RCM) of the two terminal alkenes to form a seven-membered ring, a transformation that would be highly dependent on the catalyst and reaction conditions.

Tandem reactions often lead to a rapid increase in molecular complexity from simple starting materials. nih.gov The specific combination of functional groups in this compound presents a unique opportunity for the discovery of novel and efficient tandem processes.

Chemo- and Regioselectivity in Complex Reaction Environments

A key challenge and opportunity in the study of this compound would be the control of chemo- and regioselectivity. With three distinct functional groups, a reagent could potentially react with the amine, the alcohol, or the double bonds. Achieving selectivity for one functional group over the others would be paramount for its synthetic utility.

For example, in an oxidation reaction, would the alcohol be oxidized to a ketone, or would the double bonds undergo epoxidation? Similarly, in a reaction with an electrophile, would addition occur at the amine or at one of the double bonds? The outcome of such reactions would be influenced by a variety of factors, including the nature of the reagent, the solvent, the temperature, and the presence of catalysts. Understanding and controlling these selectivity issues would be a major focus of any research program aimed at elucidating the chemistry of this compound.

Mechanistic Organic Chemistry and Computational Studies of 4 1 Aminoethyl Hepta 1,6 Dien 4 Ol Synthesis and Reactivity

Mechanistic Elucidation of Key Stereoselective Transformations

There is a notable absence of published research detailing the stereoselective synthesis of 4-(1-Aminoethyl)hepta-1,6-dien-4-ol. The molecule possesses at least two stereocenters: the carbon bearing the hydroxyl and aminoethyl groups, and the carbon within the aminoethyl group to which the amino group is attached. The controlled synthesis of specific stereoisomers would necessitate stereoselective reactions, yet the mechanisms for achieving such selectivity for this particular compound have not been described in the scientific literature. General principles of stereoselective synthesis could be hypothesized, but a scientifically rigorous discussion requires specific studies.

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping reaction pathways and characterizing transition states. However, the application of these methods to the synthesis and reactivity of this compound has not been reported. Such studies would provide valuable insights into the thermodynamics and kinetics of its formation and subsequent reactions, but this information is currently unavailable.

Understanding the Role of Catalysis in Enhancing Selectivity and Efficiency

The role of catalysis is central to modern organic synthesis for improving reaction rates, yields, and selectivities. While one might surmise that the synthesis of this compound could benefit from various catalytic strategies, there are no specific studies that investigate the use of catalysts for this purpose. Research into suitable catalysts for its formation, or for its subsequent transformations, has not been documented.

Computational Modeling for Predicting Reactivity and Stereochemical Outcomes

Predictive computational modeling is an essential aspect of modern chemical research. However, for this compound, there is no evidence of computational models being developed to predict its reactivity or the stereochemical outcomes of its reactions. Such models would be invaluable for understanding its chemical behavior and for designing new synthetic routes or applications.

Applications of 4 1 Aminoethyl Hepta 1,6 Dien 4 Ol in Contemporary Organic Synthesis

Role as a Chiral Building Block for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from simple building blocks. Chiral amino alcohols are particularly valuable in DOS due to their inherent chirality and the presence of multiple functional groups that can be selectively manipulated. researchgate.net 4-(1-Aminoethyl)hepta-1,6-dien-4-ol, with its stereocenter and orthogonally reactive amino, hydroxyl, and diene functionalities, is an ideal candidate for DOS strategies.

The amino and hydroxyl groups can serve as handles for the introduction of various substituents or for the construction of different heterocyclic scaffolds. For instance, amino acid-derived building blocks have been successfully employed to create libraries of diverse bicyclic and tricyclic fragments. researchgate.net Similarly, the amino alcohol moiety of the title compound can be used to generate a wide array of scaffolds, such as oxazolidinones and morpholinones, which are important in medicinal chemistry. researchgate.net The diene functionality further expands the accessible chemical space through reactions like olefin metathesis and Diels-Alder cycloadditions, allowing for the rapid assembly of complex polycyclic systems.

Precursor to Structurally Diverse Polycyclic and Heterocyclic Frameworks

The presence of the 1,6-diene unit in this compound makes it a valuable precursor for the synthesis of a variety of polycyclic and heterocyclic structures through intramolecular cyclization reactions.

Intramolecular hydroamination/cyclization of aminodienes catalyzed by organolanthanide complexes is a powerful method for the synthesis of substituted pyrrolidines and piperidines with high diastereoselectivity. Current time information in Bangalore, IN. This strategy, when applied to derivatives of this compound, could provide access to novel substituted azacycles. Furthermore, palladium-catalyzed cascade reactions involving aminopalladation and subsequent C-H activation or carbopalladation can lead to the formation of complex polycyclic nitrogen heterocycles. researchgate.netnih.gov

The diene moiety can also participate in intramolecular Diels-Alder (IMDA) reactions. Stabilized 2-amino-1,3-dienes, which can be conceptually derived from the title compound, have been shown to react with pendant dienophiles in an exo-selective manner to produce tetracyclic systems. nih.gov This approach offers a pathway to complex scaffolds found in natural products like the zoanthamine (B1237179) alkaloids. nih.gov

Utility as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The combination of a chiral center, an amino group, and a hydroxyl group makes this compound and its derivatives promising candidates for use as chiral ligands in metal-catalyzed reactions or as organocatalysts.

Enantioselective Carbon-Carbon Bond Formations, e.g., Additions to Carbonyls

Chiral amino diols are effective ligands for a variety of enantioselective transformations, including the addition of organometallic reagents to carbonyl compounds. For instance, chiral amino diol complexes of lithium-aluminum have been shown to catalyze asymmetric Michael addition reactions with high yields. jcu.edu

| Michael Acceptor | Nucleophile | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexenone | Diethyl malonate | Chiral Li-Al aminodiolate | High | jcu.edu |

| Chalcone | Nitromethane | Chiral La-Na aminodiolate | Moderate | jcu.edu |

The diene functionality in this compound can also play a role in catalysis. Chiral diene ligands are increasingly used in asymmetric catalysis. nih.gov Rhodium complexes of chiral dienes, for example, have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to enones.

Asymmetric Transformations Involving the Diene Moiety

The diene moiety of this compound can directly participate in asymmetric transformations. Chiral dienes have been used as ligands in enantioselective Diels-Alder reactions. mdpi.com For example, chiral diol-based organocatalysts have been shown to catalyze the hetero-Diels-Alder reaction between 1-amino-3-siloxybutadiene and aldehydes with good enantioselectivity. nih.gov This suggests that the title compound, or its derivatives, could act as a chiral catalyst for similar cycloaddition reactions.

| Diene | Dienophile | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Amino-3-siloxybutadiene | Various aldehydes | Chiral biaryl diol (VANOL) | 70-92% | nih.gov |

| Cyclopentadiene | Methacrolein | Chiral oxazaborolidine | High | mdpi.com |

Strategic Intermediate in the Total Synthesis of Bioactive Molecule Motifs

The structural features of this compound make it a valuable synthon in the total synthesis of complex natural products, particularly alkaloids.

The cis-decahydroquinoline (B84933) ring system, a common motif in poison frog alkaloids like pumiliotoxin C, has been synthesized using N-acylamino-1,3-dienes in intramolecular Diels-Alder reactions. acs.org The structural elements of this compound are well-suited for the construction of such diene precursors. The total synthesis of various decahydroquinoline (B1201275) alkaloids, such as ent-cis-195A and cis-211A, often involves the stereoselective construction of a piperidine (B6355638) ring, a transformation where amino alcohol precursors can be instrumental. nih.govjcu.edumdpi.comelsevierpure.comresearchgate.net

Furthermore, the synthesis of indolizidine alkaloids, another important class of natural products, has been achieved through intramolecular imino Diels-Alder reactions. psu.edu The amino diene structure of the title compound provides a scaffold that can be readily converted into the necessary precursors for such cyclizations. The total synthesis of (-)-dendrobine, a complex alkaloid, has been accomplished through a cascade reaction initiated by an amine, highlighting the strategic importance of amino-functionalized intermediates in the assembly of intricate molecular architectures. researchgate.netnih.govorganic-chemistry.orgresearchgate.netpitt.edu

Future Prospects and Emerging Research Areas for 4 1 Aminoethyl Hepta 1,6 Dien 4 Ol Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 4-(1-Aminoethyl)hepta-1,6-dien-4-ol is increasingly being viewed through the lens of green chemistry, which prioritizes sustainability. Future research will likely focus on developing more environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of biocatalysis. Engineered enzymes, such as threonine aldolases, have demonstrated the ability to catalyze the stereoselective formation of C-C bonds in the synthesis of chiral 1,2-amino alcohols. acs.org The application of similar engineered enzymes could offer a highly selective and efficient pathway to this compound, operating under mild conditions and reducing the need for traditional, often hazardous, reagents.

Furthermore, the principles of atom economy will be central to developing greener syntheses. Methods like the desymmetric reduction of malonic esters, which can create α-tertiary amines and tertiary alcohols, exemplify this by maximizing the incorporation of starting materials into the final product. nih.gov Exploring such strategies could lead to more efficient and less wasteful production of this compound. The use of alternative, greener solvents and the potential for catalyst recycling will also be key areas of investigation.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern organic synthesis and holds significant promise for the production of this compound. Research in this area is expected to yield catalysts that offer higher efficiency, selectivity, and broader substrate scope.

Recent advancements in catalysis include the use of dinuclear zinc catalysts for the desymmetric hydrosilylation of malonic esters to produce chiral α-tertiary amines and alcohols. nih.gov The application of such bimetallic catalytic systems could provide a powerful tool for the asymmetric synthesis of this compound. Another exciting frontier is the use of dual catalytic systems, such as the Cr/photoredox system for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org This approach, which involves the in situ generation of nucleophilic α-amino carbanion equivalents, could be adapted for the synthesis of our target compound.

Moreover, the development of catalysts for the enantioselective amination of diols presents another potential route. researchgate.net Given the structure of this compound, which contains both a hydroxyl and an amino group, catalytic methods that can introduce these functionalities with high stereocontrol are of great interest.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms is revolutionizing the way chemicals are manufactured. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

A U.S. patent describes the continuous flow synthesis of amino alcohols using microreactors, highlighting the potential for this technology in producing this class of compounds. google.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes. Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, and it can facilitate the safe handling of reactive intermediates. diva-portal.org

Automated synthesis platforms, equipped with artificial intelligence, are also emerging as powerful tools for the rapid synthesis and optimization of a wide variety of compounds, including amino acid derivatives. nih.gov Such platforms could be employed to explore the reaction space for the synthesis of this compound, rapidly identifying optimal conditions and catalysts.

Potential for Functional Material Applications and Supramolecular Chemistry

The unique structural features of this compound, including its chirality, the presence of both amino and hydroxyl groups, and the dienyl moieties, make it an attractive building block for the creation of functional materials and for applications in supramolecular chemistry.

The field of functional materials is vast, encompassing materials with specific properties such as magnetism, piezoelectricity, or applications in energy storage and healthcare. ox.ac.ukornl.gov The amino alcohol functionality in this compound could serve as a scaffold in diversity-oriented synthesis to create libraries of complex molecules with potential biological activity. diva-portal.org Furthermore, the diene functionality opens up possibilities for polymerization and the creation of novel polymers with tailored properties. Research into how the specific stereochemistry and functional groups of this compound can be harnessed to create materials with desired functions is a promising area of future inquiry.

In supramolecular chemistry, the ability of molecules to self-assemble into larger, ordered structures is key. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular architectures. researchgate.net This could enable its use in the design of molecular receptors for chiral recognition or in the formation of complex, self-assembled systems with interesting properties. researchgate.net The exploration of how this molecule interacts with itself and with other molecules to form larger assemblies is a fertile ground for future research.

常见问题

Q. How is the cytotoxicity of 4-(1-Aminoethyl)hepta-1,6-dien-4-ol typically assessed in vitro?

The cytotoxicity is evaluated using the MTT assay, which measures mitochondrial activity in living cells. Cells are exposed to the compound for 72 hours, and the IC50 (half-maximal inhibitory concentration) is calculated. For example, in breast cancer cell lines (e.g., MCF-7, MDA-MB-231), IC50 values ranging from 180–240 nM have been reported, with variability attributed to differences in cell membrane permeability or metabolic activity . Researchers should normalize data using untreated controls and account for solvent interference (e.g., DMSO).

Q. What analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and DEPT experiments) is critical for confirming stereochemistry and functional groups. For instance, ¹³C NMR can resolve allylic carbons in the hepta-1,6-dien-4-ol backbone. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography may resolve hydrogen-bonding patterns if crystals are obtainable .

Q. What in vivo models are suitable for preliminary antitumor efficacy testing?

Subcutaneous xenograft models (e.g., B16F10 melanoma or MXT breast cancer) in immunocompetent mice are commonly used. Dosing regimens (e.g., 10–40 mg/kg, s.c.) should be optimized based on pharmacokinetic data. Tumor volume reduction rates of 18–61% have been observed, with higher doses sometimes paradoxically less effective due to solubility limitations or off-target effects .

Advanced Research Questions

Q. What molecular interactions drive the compound’s binding to HER2 transmembrane domains (TMDs)?

Molecular docking studies reveal that the aminoethyl group forms a conventional hydrogen bond with HER2 TMD’s VAL64 residue (distance: ~3.02 Å). Additionally, π-alkyl interactions between the hepta-dien-ol backbone and hydrophobic residues (e.g., LEU67, ALA661) stabilize binding. Comparative analyses with HER2 TMD heterodimers suggest conformational flexibility in the bilayer motif affects binding affinity .

Q. How can contradictory efficacy data across cancer models be resolved?

Contradictions often arise from tumor microenvironment heterogeneity or differential expression of HER2/WNT16B pathways. Researchers should:

Q. What experimental strategies elucidate the compound’s impact on ErbB-mediated signaling?

Co-immunoprecipitation (Co-IP) assays can identify HER2 TMD dimerization changes post-treatment. Phosphorylation status of downstream effectors (e.g., MAPK, STAT3) should be quantified via ELISA or phospho-specific flow cytometry. For mechanistic clarity, pair these with siRNA knockdown of HER2 or p53 to confirm pathway dependency .

Q. How can synthetic challenges in modifying the aminoethyl group be addressed?

Protecting the amine group (e.g., with Boc or Fmoc) during synthesis prevents undesired side reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents to the hepta-dien-ol core while preserving stereochemistry. Reaction progress should be monitored via TLC or HPLC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。